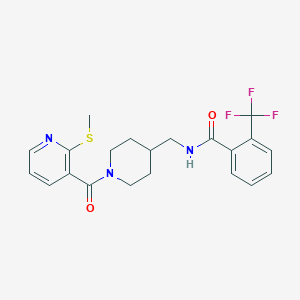

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2S/c1-30-19-16(6-4-10-25-19)20(29)27-11-8-14(9-12-27)13-26-18(28)15-5-2-3-7-17(15)21(22,23)24/h2-7,10,14H,8-9,11-13H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSBWSMRTPRYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-(methylthio)nicotinic acid and piperidine, which undergoes a condensation reaction.

Intermediate Formation: The intermediate product, 1-(2-(methylthio)nicotinoyl)piperidine, is then alkylated using a suitable methylating agent.

Final Assembly: The final step involves the reaction of the alkylated intermediate with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production often involves optimizing reaction conditions to increase yield and reduce by-products. This includes using advanced catalytic systems, temperature control, and pressure adjustments.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in amine or alcohol derivatives.

Substitution: Halogenation or nitration reactions can introduce additional functional groups into the benzamide ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents.

Major Products: These reactions yield various products depending on the specific conditions and reagents used. For example, oxidation could produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: This compound is studied for its role in complex organic synthesis and its potential as a building block for more intricate molecules. Biology: Researchers explore its biological activities, including potential as an enzyme inhibitor or a ligand for receptor studies. Medicine: It is investigated for its pharmacological properties, such as potential anti-inflammatory or antimicrobial effects. Industry: Utilized in the development of novel materials, including polymers and advanced coatings.

Mechanism of Action

Mechanism: The compound interacts with specific molecular targets, often involving binding to active sites on enzymes or receptors. Pathways: It may inhibit or activate biological pathways, leading to effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

excludes several benzamide derivatives, highlighting structural distinctions:

- Key Differences: The target compound replaces thiazolylmethyl or thienylmethyl groups (e.g., in N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) with a methylthio-nicotinoyl-piperidine scaffold. This substitution may improve target specificity or pharmacokinetic properties .

Pesticide-Related Benzamides ()

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) shares the trifluoromethyl-benzamide core but lacks the nicotinoyl-piperidine moiety. Its use as a fungicide underscores the role of substituents in determining biological activity:

- Divergent Applications: The target compound’s piperidine and nicotinoyl groups likely redirect it from agricultural uses (as in flutolanil) toward human therapeutics .

Pharmaceutical Piperidine Derivatives ()

- Goxalapladib (CAS-412950-27-7): A naphthyridine-piperidine-acetamide with a trifluoromethyl biphenyl group, used in atherosclerosis. While structurally distinct, it shares the trifluoromethyl motif and piperidine linker, emphasizing the importance of these groups in drug design for chronic diseases .

Structural and Functional Analysis Table

Research Findings and Implications

- Methylthio vs.

- Trifluoromethyl Role : The -CF₃ group enhances both solubility and membrane permeability, a feature shared with goxalapladib but absent in pesticide derivatives like flutolanil .

- Piperidine Linker: The piperidin-4-ylmethyl group could facilitate CNS penetration if the compound targets neurological pathways, unlike ethylamino-linked analogues .

Biological Activity

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a methylthio group, and a trifluoromethylbenzamide moiety, suggests its involvement in various biological activities, particularly in the context of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 320.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, thereby influencing its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇F₃N₂O |

| Molecular Weight | 320.31 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways, potentially affecting signal transduction and metabolic processes.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic effects in neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 5.85 µM.

- A549 (lung cancer) : Showed promising inhibitory activity with IC50 values around 4.53 µM.

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacological Potential

The compound's structural features indicate potential activity against neurodegenerative diseases. Its interaction with cholinergic systems may provide benefits in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), similar to other known inhibitors like donepezil.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer activity of the compound.

- Method : MTT assay conducted on MCF-7 and A549 cell lines.

- Results : Significant growth inhibition was observed, with IC50 values indicating strong cytotoxic effects.

-

Neuropharmacological Screening :

- Objective : To assess the potential of the compound as an AChE inhibitor.

- Method : Comparison with standard AChE inhibitors.

- Results : The compound demonstrated comparable inhibition levels, suggesting its utility in treating cognitive disorders.

Q & A

Basic: What are the critical steps and reagents in synthesizing N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide?

The synthesis typically involves a multi-step process:

- Coupling Reactions : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation between the piperidine and benzamide moieties. Triethylamine (Et₃N) is often employed as a base to neutralize byproducts .

- Solvent Optimization : Tetrahydrofuran (THF) or acetonitrile (CH₃CN) is used to enhance solubility during reaction steps .

- Purification : Silica gel column chromatography is standard for isolating the target compound, with elution conditions adjusted based on polarity .

Advanced: How can Density Functional Theory (DFT) predict the reactivity of the nicotinoyl group in this compound?

DFT calculations can model electronic properties such as:

- Electrophilic Reactivity : The electron-deficient pyridine ring in the nicotinoyl group may act as an electrophilic site. Frontier molecular orbital analysis (HOMO/LUMO) can quantify this .

- Sulfur Participation : The methylthio (-SMe) group’s electron-donating effects can be analyzed via Mulliken charges to predict regioselectivity in further functionalization .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., trifluoromethyl signals at ~δ 125 ppm in ¹³C) and confirm piperidine ring conformation .

- Mass Spectrometry (ESI-MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks matching theoretical values) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and aromatic C-F (~1100–1200 cm⁻¹) confirm functional groups .

Advanced: How do conformational changes in the piperidine ring affect biological activity?

- X-ray Crystallography : Resolves the chair vs. boat conformation of the piperidine ring, which impacts binding to targets like enzymes or receptors .

- Molecular Dynamics (MD) Simulations : Predicts flexibility of the N-methyl linker and its role in target engagement .

Data Contradiction: How to resolve discrepancies in reported solubility data?

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–10) under controlled temperature. notes THF’s efficacy for polar intermediates .

- Hansen Solubility Parameters : Compare HSP values to identify solvents with similar polarity to the compound’s functional groups .

Advanced: What in silico strategies optimize the trifluoromethyl group’s pharmacokinetic properties?

- LogP Calculations : Predict lipophilicity using software like Schrödinger’s QikProp. The -CF₃ group increases LogP, requiring counterbalancing hydrophilic moieties for improved bioavailability .

- Metabolic Stability : Docking studies with cytochrome P450 enzymes (e.g., CYP3A4) assess potential oxidative degradation sites .

Basic: How to mitigate toxicity risks during handling?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. and emphasize avoiding dust formation .

- Ventilation : Perform reactions in fume hoods to limit inhalation of volatile byproducts (e.g., NOx gases) .

Advanced: What methods validate polymorphic stability for long-term storage?

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, while thermogravimetric analysis (TGA) monitors decomposition temperatures .

- XRPD : X-ray powder diffraction distinguishes crystalline forms (e.g., anhydrous vs. hydrates) and ensures batch consistency .

Basic: How does the trifluoromethyl group influence bioactivity?

- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing electron density in the benzamide ring, slowing oxidative degradation .

- Hydrophobic Interactions : It promotes binding to hydrophobic pockets in targets like kinase enzymes, as shown in SAR studies of analogous compounds .

Advanced: Can fragment-based drug design (FBDD) improve target affinity?

- Fragment Library Screening : Identify fragments (e.g., pyrazole or furan derivatives) that bind to sub-sites of the target. highlights furan’s role in enhancing π-π stacking .

- Linker Optimization : Adjust the methylene linker between piperidine and benzamide to balance flexibility and rigidity for improved binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.